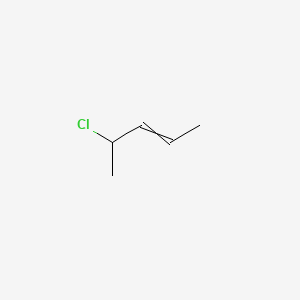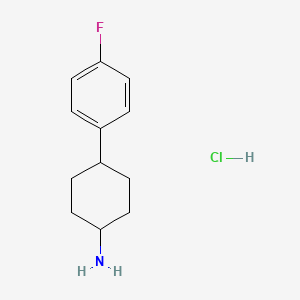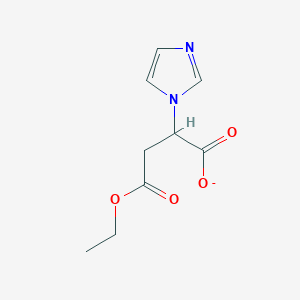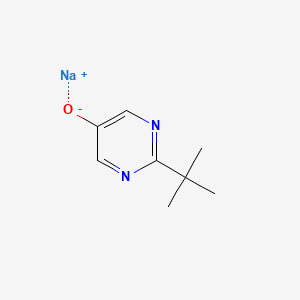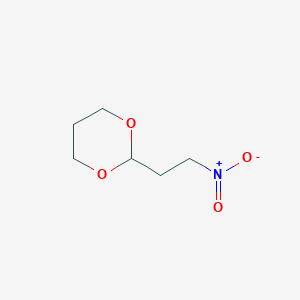
2-(2-Nitroethyl)-1,3-dioxane
Descripción general
Descripción
2-(2-Nitroethyl)-1,3-dioxane , also known as (2-Nitroethyl)benzene or 1-Nitro-2-phenylethane , has the chemical formula C₈H₉NO₂ . It is a compound with a molecular weight of approximately 151.16 g/mol . The structure consists of a benzene ring attached to a nitroethyl group (–CH₂–NO₂) at one of its carbon atoms.
Molecular Structure Analysis
The molecular structure of this compound is depicted as follows:
Chemical Reactions Analysis
- Michael Addition : The nitroethyl group in this compound can participate in Michael addition reactions with electron-deficient olefins (e.g., nitroalkenes). This reaction can lead to the formation of various products, including ketones, esters, and amines .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Configurational Analysis
2-(2-Nitroethyl)-1,3-dioxane and its derivatives have been the subject of studies focusing on their configurational properties. For example, Sohár et al. (1984) synthesized nitro-substituted 1,3-dioxanes and pyrans with potential biological activity, analyzing their configurations using NMR spectroscopy (Sohár et al., 1984).
Conformational Preferences
Research by Arbuzov et al. (1975) on 2-aryl-5-nitro-1,3-dioxanes revealed their cis-configuration with an axial NO2 group, indicating specific conformational preferences in these compounds (Arbuzov et al., 1975).
Antitumor Properties
Kon’kov et al. (1998) synthesized 1,3-dioxan- and 1,3-propane diol derivatives of alkyl nitrosourea, including those related to this compound, and found pronounced antitumor effects on a range of transplantable tumors (Kon’kov et al., 1998).
Reactions with Polyphosphoric Acid
Kissinger et al. (1964) explored the reactivity of 2-nitro-1,3-propanediol derivatives, including this compound, with polyphosphoric acid, uncovering new preparative methods for 5-nitro-1,3-dioxanes (Kissinger et al., 1964).
Synthesis of Intermediates
Rosini et al. (1984) demonstrated the use of 2-(2-Nitroethyl)-1,3-dioxolane for synthesizing intermediates for jasmonoid and prostaglandin, showcasing its utility in organic synthesis (Rosini et al., 1984).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed for a deeper understanding of their molecular arrangement, as demonstrated by Ye et al. (2013) in their study of 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane (Ye et al., 2013).
Propiedades
IUPAC Name |
2-(2-nitroethyl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c8-7(9)3-2-6-10-4-1-5-11-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNDPOWZJGBZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate](/img/structure/B3241298.png)
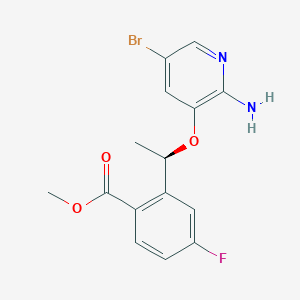
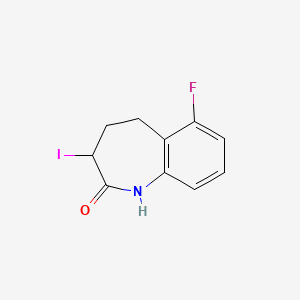

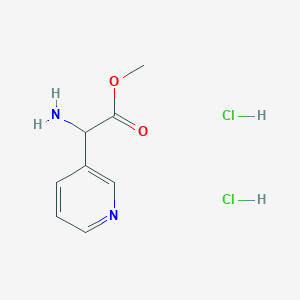
![Pyridine, 2-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B3241343.png)

